molecular formula C12H17NO B12451447 N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine

Cat. No.: B12451447
M. Wt: 191.27 g/mol
InChI Key: IWZNLDWWQPNGPE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine is an organic compound that features a benzyl group substituted with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, in the context of neurodegenerative diseases, the compound has been shown to modulate the activity of enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the formation of amyloid plaques and tau phosphorylation, respectively . These interactions help reduce the formation of toxic protein aggregates and alleviate disease symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and an allylic amine. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3

InChI Key

IWZNLDWWQPNGPE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC1=CC=C(C=C1)OC

Origin of Product

United States

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